molecular formula C14H20N2O4 B1526024 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester CAS No. 380383-79-9

4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester

Cat. No.: B1526024
CAS No.: 380383-79-9
M. Wt: 280.32 g/mol
InChI Key: PJYWFCQWDGXMAK-UHFFFAOYSA-N
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Description

4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, it has been involved in the solvent-dependent reactions leading to the synthesis of pyridazines, pyrrolidinyl-but-3-enoic acid ethyl esters, and amino-pyrroles, showcasing its versatility in divergent synthetic pathways under varying conditions (Rossi et al., 2007). Furthermore, its derivatives have facilitated the development of ruthenium-based catalysts for cyclopolymerization, advancing materials science through the creation of novel polymers (Mayershofer et al., 2006).

Catalysis and Transformation

This chemical entity also plays a role in catalytic processes, such as the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting its utility in facilitating selective transformations in synthetic chemistry (Greenberg & Sammakia, 2017). It acts as a building block for synthesizing anhydrides and esters through reactions catalyzed by weak Lewis acids, demonstrating its efficacy in esterification and anhydride formation processes (Bartoli et al., 2007).

Active Ester Intermediates

Moreover, its relevance extends to the study of active ester intermediates in peptide coupling, where derivatives such as benzotriazol-1-yl esters serve crucial roles in synthesizing peptides and understanding the dynamics of ester rearrangement during such couplings (Mahmoud et al., 2005).

Degradation Studies

In materials science, its analogs are used in studying the thermal and thermo-oxidative degradation of polymers like poly(ethylene terephthalate) and poly(butylene terephthalate), aiding in understanding the stability and degradation pathways of important industrial polymers (Botelho et al., 2001).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . The specific safety and hazards of 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester are not detailed in the search results.

Properties

IUPAC Name

ethyl 4-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-8-11(9-7-10)16(15)13(18)20-14(2,3)4/h6-9H,5,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWFCQWDGXMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 4-bromobenzoate (25.0 g), tert-butyl hydrazinecarboxylate (28.8 g), tris(dibenzylideneacetone)dipalladium(0) (1.00 g), 1,1′-bis(diphenylphosphino)ferrocene (1.82 g) and cesium carbonate (35.6 g) were added to toluene (220 ml) under an argon atmosphere, and the mixture was stirred at 100° C. for 18 hr. The reaction mixture was filtered through celite, and the residue was washed with dichloromethane. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1, volume ratio) to give the title compound (29.9 g). A part of the compound was recrystallized from ethyl acetate-diisopropyl ether to give a colorless crystal.
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25 g
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28.8 g
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cesium carbonate
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35.6 g
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1 g
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1.82 g
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220 mL
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Synthesis routes and methods III

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To a 350 mL high-pressure vial was added ethyl 4-bromobenzoate (12.92 g, 56.4 mmol), t-butyl carbazate (14.91 g, 112.8 mmol), Pd2(dba)3 (0.516 g, 0.56 mmol), dppf (0.938 g, 1.69 mmol), Cs2CO3 (18.4 g, 56.4 mmol), and dry toluene (113 mL). The reaction mixture was degassed for 5 min, sealed and heated to 100° C. for 16 h. The completion of the reaction was monitored by analytical HPLC. The reaction mixture was allowed to cool to room temperature, diluted with DCM, filtered and the filtrate was concentrated. The crude was then purified by flash chromatography (AcOEt/Hexane (0→30%) to afford the desired product. ESI-MS (m/z): 265 [M+H—NH3]+, 225 [M+H-tBu]+, 181 [M+H-Boc]+. 1H NMR (400 MHz, DMSO-d6): δ (ppm) 1.31 (t, J=7.1 Hz, 3H, CH3 ethyl), 1.50 (s, 9H, CH3 Boc), 4.28 (q, J=7.1 Hz, 2H, CH2 ethyl), 5.14 (s, 2H, NH2), 7.70 (dt, J=8.8, 2.2 Hz, 2H, H2 and H6 phenyl), 7.87 (dt, J=8.8, 2.2 Hz, 2H, H3 and H5 phenyl).
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12.92 g
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14.91 g
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Cs2CO3
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18.4 g
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0.516 g
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0.938 g
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113 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester
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4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester

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